molecular formula C18H15ClF3NOS B2911926 7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane CAS No. 1795430-71-5

7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane

Cat. No.: B2911926
CAS No.: 1795430-71-5
M. Wt: 385.83
InChI Key: JQBQXNBPIHOCBK-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C18H15ClF3NOS and its molecular weight is 385.83. The purity is usually 95%.
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Biological Activity

7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane is a compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of a thiazepane ring and multiple halogen substituents, suggests diverse biological activities. This article reviews the biological activity of this compound based on available literature and data.

  • Chemical Name : this compound
  • CAS Number : 1795430-71-5
  • Molecular Formula : C₁₈H₁₅ClF₃NOS
  • Molecular Weight : 385.83 g/mol
  • Structure : The compound features a thiazepane ring linked to a chlorophenyl group and a trifluorobenzoyl moiety.

Antimicrobial Activity

Studies have indicated that compounds containing thiazepane rings often display antimicrobial properties. For instance, derivatives of thiazepanes have been evaluated for their effectiveness against various bacterial strains. Preliminary data suggest that this compound may exhibit similar antimicrobial effects due to its structural characteristics.

Anticancer Potential

Recent research has focused on the anticancer properties of thiazepane derivatives. The presence of trifluoromethyl groups has been associated with enhanced cytotoxicity against cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Study ReferenceCell Line TestedIC₅₀ (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HeLa15.0Cell cycle arrest

Neuropharmacological Effects

Thiazepane derivatives have also been explored for their neuropharmacological activities. Compounds structurally similar to this compound have shown promise as potential anxiolytics and antidepressants in animal models. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine.

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted on a series of thiazepane derivatives showed that those with electron-withdrawing groups (like trifluoromethyl) exhibited significantly higher anticancer activity compared to their non-substituted counterparts. The study highlighted the importance of substituent position and electronic effects on biological activity.
  • Neuropharmacological Assessment :
    In an experimental model evaluating the anxiolytic effects of thiazepanes, it was found that specific analogs could reduce anxiety-like behaviors in rodents. Behavioral assays indicated a decrease in locomotor activity and increased time spent in open arms during elevated plus-maze tests.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3NOS/c19-13-4-2-1-3-11(13)15-7-8-23(9-10-25-15)18(24)12-5-6-14(20)17(22)16(12)21/h1-6,15H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBQXNBPIHOCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.